Sulfation Esterification Efficiency: Kneader vs. Traditional Process
The Hoechst patent teaches that esterification of β‑hydroxyethylsulfonyl‑containing pyrazolones (including the target compound) using a kneading machine achieves a degree of esterification of 95–100% and high yield (up to 98% theoretical) when using 1–2.5 molar equivalents of sulfuric acid/oleum/SO₃. [1] Traditional processes typically employ 6–15 times the molar amount of sulfuric acid and yield lower purity products. [1] Specifically, Example (a) reports 98% theoretical yield for the sulfation of 2‑amino‑1‑hydroxy‑4‑(β‑hydroxyethylsulfonyl)‑benzene, a structurally analogous intermediate. [1]
| Evidence Dimension | Esterification yield and degree of esterification |
|---|---|
| Target Compound Data | Degree of esterification 95–100%; yield up to 98% theoretical (kneader process with 1–2.5 eq. sulfating agent) |
| Comparator Or Baseline | Traditional sulfation processes: 6–15× molar excess sulfuric acid; lower purity and yield (exact figures not reported in patent background, but characterised as inferior) |
| Quantified Difference | ~95–100% vs. <95% (incomplete esterification); 2–10× reduction in sulfating agent usage |
| Conditions | Kneading machine (sigma paddle, dispersion kneader, or continuous extruder); 1–2.5 mol sulfuric acid/oleum/SO₃ per mol β‑hydroxyethylsulfonyl compound; ambient to moderate temperature. |
Why This Matters
Procurement of the β‑hydroxyethylsulfonyl intermediate enables access to the downstream sulfato ester via a proven high‑yield process that minimises excess sulfuric acid and waste salt disposal, directly reducing downstream dye manufacturing costs.
- [1] Hoechst Aktiengesellschaft. Process for the preparation of sulfuric acid semiester ethylsulfonyl compounds of aminophenols, aminobenzanilides or phenylpyrazolones by esterification with sulfuric acid and/or sulfur trioxide in a kneader. US Patent 4,334,076, 1982. View Source
